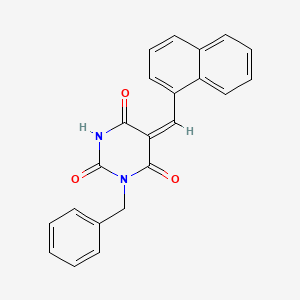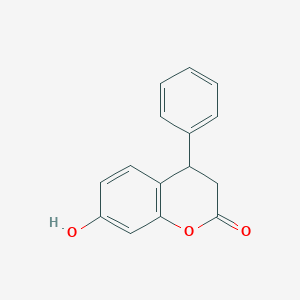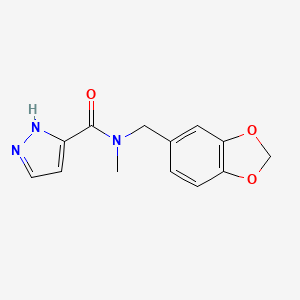![molecular formula C16H21N3O3 B5130150 N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, also known as CHMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CHMA is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively to explore its potential therapeutic effects.
作用機序
The mechanism of action of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. Additionally, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune system. Apoptosis is a programmed cell death mechanism that is often disrupted in cancer cells, leading to uncontrolled cell proliferation. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to induce apoptosis in cancer cells, leading to their death. Angiogenesis is the process by which new blood vessels are formed, and it is often upregulated in cancer cells to provide them with nutrients and oxygen. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to inhibit angiogenesis, thereby preventing the growth and spread of cancer cells. Finally, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells, which are involved in the destruction of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. Furthermore, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to explore the potential side effects of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide and its long-term safety.
将来の方向性
Several future directions can be explored in the field of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide research. One potential direction is the development of novel formulations of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Finally, the development of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide analogs with improved potency and selectivity can further enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, or N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been synthesized through various methods, and its mechanism of action has been studied extensively to explore its potential therapeutic effects. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide exhibits significant anticancer activity against various cancer cell lines and possesses anti-inflammatory, antioxidant, and neuroprotective properties. Further studies are needed to explore the potential applications of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in the treatment of various diseases and to develop novel formulations and analogs.
合成法
The synthesis of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can be achieved through various methods, including the reaction of 2-methylbenzoyl hydrazine with cyclohexanone in the presence of acetic acid, followed by the oxidation of the resulting product using potassium permanganate. Another method involves the reaction of 2-methylbenzoyl hydrazine with cyclohexanone in the presence of sodium acetate and acetic anhydride, followed by the addition of oxalic acid dihydrate and subsequent heating.
科学的研究の応用
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in the field of medicine. Several studies have shown that N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Furthermore, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-7-5-6-10-13(11)14(20)18-19-16(22)15(21)17-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,21)(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYXYBDADFFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)




![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)